5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
The compound 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 338977-39-2 or 339024-51-0) is a chlorinated pyridinecarboxamide derivative with the molecular formula C₁₉H₁₃Cl₃N₂O₂. It features a 6-oxo-1,6-dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 4-chlorophenylcarboxamide moiety at position 3. This compound is classified as a molecular building block, indicating its utility in organic synthesis, particularly in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-4-6-16(7-5-14)23-18(25)13-9-17(22)19(26)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIDZCXTLLSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Basic Information
- Chemical Name : this compound
- CAS Number : 338977-39-2
- Molecular Formula : C19H13Cl3N2O2
- Molecular Weight : 373.23 g/mol
- Density : 1.42 g/cm³ (predicted)
- Boiling Point : 565.2 ± 50.0 °C (predicted)
Structural Characteristics
The compound features a pyridine ring with various substituents that contribute to its biological activity. The presence of chlorine atoms and the carbonyl group play crucial roles in its interaction with biological targets.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
- Anticancer Properties : Studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary data suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Anticancer Activity
A study investigated the effect of this compound on human pancreatic cancer cells (Patu8988). The results indicated significant inhibition of cell proliferation, with a notable increase in apoptosis rates as measured by flow cytometry and TUNEL assays. The compound was found to upregulate caspase-3 expression, indicating a caspase-dependent apoptotic pathway .
Neuroprotective Effects
In another study focused on neuroprotection, the compound demonstrated a significant inhibitory effect on MAO-B activity, with an IC50 value comparable to established MAO inhibitors. This suggests its potential use in treating neurodegenerative disorders like Parkinson's disease .
Comparative Biological Activity Table
Comparison with Similar Compounds
5-Chloro-1-[(3-Chlorophenyl)Methyl]-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS: 338977-35-8)
- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃.
- Molecular weight: 403.26 g/mol vs. 407.35 g/mol for the target compound.
- Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies due to its tunable electronic profile.
5-Chloro-1-(3,4-Dichlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS: 339023-93-7)
- Structural Differences : The benzyl group is 3,4-dichlorobenzyl (vs. 3-chlorobenzyl in the target compound), and the phenylcarboxamide is 4-methoxyphenyl.
- Molecular Formula : C₂₀H₁₅Cl₃N₂O₃.
- Molecular weight: 437.71 g/mol, significantly higher than the target compound. Purity: >90% (industrial grade).
- Applications : The dichlorobenzyl group may improve binding affinity in hydrophobic enzyme pockets.
Pyrazole-Based Analogues (Example from )
- Structural Differences: Replaces the pyridine core with a pyrazole ring. Substituents include a 4-fluorophenyl and cyano group.
- Molecular Formula : C₂₁H₁₃Cl₂FN₆O.
- Yield: 69%, indicating moderate synthetic efficiency.
Tabulated Comparison of Key Parameters
Research Findings and Implications
- Substituent Effects :
- Synthetic Considerations :
- Analytical Tools :
- Applications :
- These compounds are likely intermediates in drug discovery, particularly for targets requiring halogen bonding (e.g., antiviral or anticancer agents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
